6-Mercaptoguanosine

説明

Historical Perspectives on Purine (B94841) Nucleoside Analogs

The journey into the world of purine nucleoside analogs began in the mid-20th century, driven by the quest for compounds that could interfere with nucleic acid synthesis and, consequently, halt the proliferation of cancer cells and pathogens. nih.gov A pivotal moment in this journey was the rational drug design approach pioneered by George Hitchings and Gertrude Elion, which led to the synthesis of the first thiopurines, including 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491) (6-TG), in the 1950s. nih.govnih.gov This groundbreaking work, which earned them the Nobel Prize in Physiology or Medicine in 1988, laid the foundation for the development of a vast array of purine analogs. nih.gov

These early thiopurines were designed as antimetabolites, molecules that mimic natural purine bases like adenine (B156593) and guanine (B1146940), thereby disrupting the production of DNA and RNA. nih.govwikipedia.org Their success in treating acute lymphoblastic leukemia spurred further research into modifying the purine and sugar components of nucleosides to enhance therapeutic efficacy and explore new applications. nih.govresearchgate.net Over the decades, this has led to the development of numerous purine nucleoside analogs with antiviral, anticancer, and immunosuppressive properties. nih.govmdpi.com Modifications to the sugar moiety, such as at the 2' and 3' positions, and alterations to the purine base have been extensively explored, leading to clinically significant drugs. nih.govnih.gov

Significance of 6-Mercaptoguanosine as a Research Compound

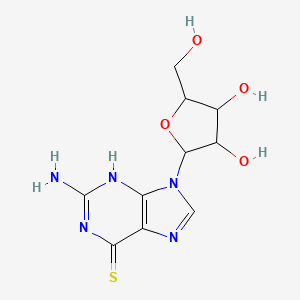

6-Mercaptoguanosine, also known as 6-thioguanosine (B559654), is a ribonucleoside analog of guanosine (B1672433) where the oxygen atom at the 6-position of the purine ring is replaced by a sulfur atom. caymanchem.com As a research compound, its significance stems from its role as a key metabolite of the widely used thiopurine drugs and its own intrinsic biological activities. Thiopurines like azathioprine (B366305) and 6-mercaptopurine are prodrugs that are metabolized in the body to form active thiopurine nucleotides, including 6-thioguanosine monophosphate (TGMP), which is derived from 6-mercaptoguanosine. pharmgkb.org

The study of 6-mercaptoguanosine and its phosphorylated derivatives is crucial for understanding the mechanisms of action of thiopurine drugs. Research has shown that these compounds exert their cytotoxic effects through incorporation into DNA and RNA, and by inhibiting de novo purine synthesis. pharmgkb.org For instance, the incorporation of thioguanine nucleotides into DNA can halt replication and trigger cell death. nih.gov

Beyond its role in cancer chemotherapy, 6-mercaptoguanosine has been investigated for its potential as an antiviral and immunomodulating agent. nih.govnih.gov Its ability to induce the unfolded protein response (UPR) in host cells has been shown to block the replication of viruses like influenza A by disrupting viral glycoprotein (B1211001) accumulation. nih.gov Furthermore, fluorescently labeled derivatives of 6-mercaptoguanosine have been synthesized and used as probes to study cellular transport systems, such as the uridine (B1682114) transport system in human erythrocytes. portlandpress.com

Current Research Landscape and Emerging Areas of Investigation

The current research landscape for 6-mercaptoguanosine and related thiopurines is vibrant and expanding into new scientific territories. While its role in cancer therapy and immunosuppression remains a cornerstone of research, several emerging areas are gaining prominence.

Antiviral Research: A significant area of recent investigation is the broad-spectrum antiviral potential of thiopurines. nih.govnih.gov Studies have demonstrated the in vitro efficacy of 6-mercaptopurine and its derivatives against a range of viruses, including coronaviruses and influenza. nih.govresearchgate.net The mechanism often involves targeting host-cell pathways, such as the unfolded protein response, which are essential for viral replication. nih.gov This host-targeted approach offers the potential for broad-spectrum activity and a higher barrier to the development of viral resistance.

Riboswitch Targeting: Riboswitches are non-coding RNA structures in bacteria that regulate gene expression by binding to specific metabolites. nih.govnih.gov The guanine riboswitch, which controls purine metabolism in many bacteria, presents a novel target for antibacterial drug discovery. nih.govmdpi.com Researchers are exploring how purine analogs, including derivatives of 6-mercaptoguanine, could be designed to bind to these riboswitches and disrupt essential bacterial processes, offering a new strategy to combat antibiotic resistance. nih.govplos.org

Nanotechnology-based Drug Delivery: To enhance the therapeutic efficacy and reduce the side effects of thiopurines, researchers are exploring nanotechnology-based drug delivery systems. nih.govresearchgate.net Encapsulating drugs like 6-mercaptopurine in nanoparticles can improve their solubility, stability, and targeted delivery to cancer cells. researchgate.netdovepress.comnih.gov For example, 6-mercaptopurine-coated magnetite nanoparticles have been developed as a potential controlled-release formulation for cancer treatment. researchgate.net

Detailed Research Findings:

Recent studies have provided valuable quantitative data on the activity and properties of 6-mercaptoguanosine and its parent compounds. For example, the IC50 value of 6-mercaptopurine against HCT-116 colon cancer cells was determined to be 36.1 μg/mL. mdpi.com In another study, a fluorescent derivative of 6-mercaptoguanosine was found to be a potent inhibitor of the uridine transport system in human erythrocytes with a Ki of approximately 0.3 μM. portlandpress.com

The table below summarizes some of the key research findings related to 6-mercaptopurine and its derivatives.

| Compound | Research Area | Finding | Cell Line/System | Citation |

| 6-Mercaptopurine | Anticancer | IC50 of 36.1 μg/mL | HCT-116 colon cancer cells | mdpi.com |

| S-(N-Dansylaminoethyl)-6-mercaptoguanosine | Cellular Transport | Ki of ~0.3 μM for uridine transport inhibition | Human erythrocytes | portlandpress.com |

| 6-Thioguanine / 6-Thioguanosine | Antiviral | Induces unfolded protein response, disrupting influenza A glycoprotein accumulation | Human cell lines | nih.gov |

| 6-Mercaptopurine | Drug Delivery | Encapsulation in thiolated gelatin/polyethylene glycol diacrylate hydrogel for colon cancer treatment | In vitro | mdpi.com |

| 8-Mercaptoguanine | Antibacterial | Inhibits S. aureus HPPK with an IC50 of ~41 μM | Enzyme assay | plos.org |

These examples highlight the ongoing efforts to characterize the biological activities of 6-mercaptoguanosine and its analogs, paving the way for new therapeutic applications and a deeper understanding of cellular processes.

Structure

3D Structure

特性

IUPAC Name |

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4S/c11-10-13-7-4(8(20)14-10)12-2-15(7)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDJAMXESTUWLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20903307 | |

| Record name | NoName_3952 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20903307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32976-84-4, 26017-62-9, 32865-28-4, 7602-04-2, 85-31-4 | |

| Record name | MLS000738229 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Purine-6-thiol, monohydrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC109159 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89218 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Thioguanosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Chemical Modifications of 6 Mercaptoguanosine

Advanced Synthetic Routes to 6-Mercaptoguanosine Analogs

The synthesis of 6-Mercaptoguanosine analogs often involves multi-step procedures starting from readily available purine (B94841) precursors. A common strategy is the thionation of guanosine (B1672433) derivatives. For instance, tricyclic analogs of guanosine can be synthesized by reacting guanosine with reagents like chloroacetaldehyde (B151913) or bromoacetone. Subsequent thionation of these intermediates yields the desired tricyclic thiopurine analogs. mdpi.com Another approach involves the modification of pre-synthesized 6-mercaptopurine (B1684380) or 6-thioguanine (B1684491). researchgate.net These compounds can be converted to their ribonucleotide forms by enzymes like hypoxanthine-guanine phosphoribosyltransferase. researchgate.net

Thiazolo[4,5-d]pyrimidine nucleosides, which are analogs of purine nucleosides where a sulfur atom replaces the nitrogen at position 7, have also been synthesized. nih.gov The synthesis of a 6-mercaptoguanosine analog within this class has been reported, further expanding the chemical space of modified guanosine compounds. nih.gov

Design and Synthesis of N9-Substituted Guanine (B1146940) Derivatives

The substitution at the N9 position of the guanine ring is a well-established strategy for creating antiviral drugs like acyclovir (B1169) and ganciclovir. plos.org This approach has also been applied to mercaptoguanine derivatives. An expedient method for synthesizing N9-substituted guanines involves the alkylation of 2-amino-6-chloropurine. The chloro substituent directs the alkylation to the N9 position. Subsequent hydrolysis then introduces the oxo group at the C6 position. plos.org This method has been successfully used to introduce methyl, ethyl, benzyl, and 2-phenethyl groups at the N9 position. plos.orgplos.org

However, studies on the binding of N9-substituted 8-mercaptoguanine derivatives to enzymes like HPPK have shown that direct substitution at the N9 position can lead to a significant decrease in affinity. plos.org This is attributed to the loss of a critical hydrogen bond and the limited space around the N9 position. plos.org For instance, while N9-methyl substitution in 8-mercaptoguanine maintains some affinity for E. coli DHPS, larger substituents like ethyl, benzyl, and phenethyl result in a considerable drop in binding. scispace.com

| Derivative | Substitution | Effect on Binding Affinity |

| N9-methyl-8-mercaptoguanine | Methyl group at N9 | Maintained affinity |

| N9-ethyl-8-mercaptoguanine | Ethyl group at N9 | Reduced affinity |

| N9-benzyl-8-mercaptoguanine | Benzyl group at N9 | Reduced affinity |

| N9-phenethyl-8-mercaptoguanine | Phenethyl group at N9 | Reduced affinity |

This table illustrates the impact of N9-substitution on the binding affinity of 8-mercaptoguanine derivatives to E. coli DHPS. scispace.com

Development of S8-Functionalized Mercaptoguanine Derivatives

Functionalization at the S8 position of 8-mercaptoguanine has emerged as a promising strategy for developing inhibitors of enzymes in the folate biosynthesis pathway, such as 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphokinase (HPPK) and dihydropteroate (B1496061) synthase (DHPS). scispace.comnih.gov The sulfur atom at the C8 position provides a handle for introducing various substituents to explore the chemical space around the binding pocket. scispace.commendeley.com

Researchers have synthesized a range of S8-functionalized 8-mercaptoguanine derivatives and evaluated their inhibitory activity. nih.govdoaj.org X-ray crystallography and NMR studies have provided valuable insights into how these derivatives bind to their target enzymes, revealing that functionalization at the S8 position can lead to enhanced binding affinity. nih.govrcsb.org For example, certain S8-functionalized derivatives have shown improved binding to Staphylococcus aureus HPPK compared to the parent compound, 8-mercaptoguanine. nih.gov Some of these derivatives have also exhibited inhibitory activity against DHPS, suggesting the potential for developing dual-enzyme inhibitors. nih.gov

Synthesis of Fluorescently Tagged 6-Mercaptoguanosine Probes

To study the biological interactions and transport of 6-Mercaptoguanosine, fluorescently tagged probes have been developed. These probes allow for real-time visualization and quantification of the compound's behavior in biological systems.

A notable example is S-(N-Dansylaminoethyl)-6-mercaptoguanosine, a fluorescent derivative synthesized for studying the uridine (B1682114) transport system in human erythrocytes. portlandpress.comnih.govportlandpress.com This probe was created by reacting 6-mercaptoguanosine with N-dansylaziridine. portlandpress.com The resulting compound exhibits fluorescence with emission peaks at 400 and 550 nm, with the latter being sensitive to the surrounding environment. nih.govportlandpress.com This property makes it a useful tool for investigating its binding to membrane proteins. nih.govportlandpress.com Studies have shown that S-(N-Dansylaminoethyl)-6-mercaptoguanosine is a potent inhibitor of the uridine transport system and binds to a specific site on the erythrocyte membrane. nih.govportlandpress.com

| Property | Value/Description |

| Compound Name | S-(N-Dansylaminoethyl)-6-mercaptoguanosine |

| Synthesis | Reaction of 6-mercaptoguanosine with N-dansylaziridine |

| Fluorescence Emission Peaks | 400 nm and 550 nm (environment-sensitive) |

| Biological Application | Fluorescent probe for the uridine transport system |

This table summarizes the key features of the fluorescent probe S-(N-Dansylaminoethyl)-6-mercaptoguanosine. portlandpress.comnih.govportlandpress.com

Exploration of Spirocyclic Nucleoside Derivatives

The introduction of spirocyclic scaffolds into nucleoside structures represents an advanced strategy in medicinal chemistry to create conformationally constrained analogs. du.ac.in This modification can lead to enhanced biological activity and selectivity. While the synthesis of spirocyclic nucleosides is often challenging due to the creation of additional stereocenters, various methodologies have been developed to access these complex molecules. du.ac.in The exploration of spirocyclic derivatives of 6-Mercaptoguanosine could potentially lead to the discovery of novel therapeutic agents with improved pharmacological profiles.

Molecular Mechanisms of Action of 6 Mercaptoguanosine and Its Metabolites

Interference with De Novo Purine (B94841) Biosynthesis Pathways

The cytotoxic effects of 6-Mercaptoguanosine are partly attributable to the ability of its nucleotide metabolites to inhibit critical enzymatic steps in the synthesis of purines. This interference depletes the cell of essential building blocks required for DNA and RNA synthesis, an effect particularly detrimental to rapidly proliferating cells. patsnap.com The primary active metabolite in this context is 6-thioguanosine (B559654) monophosphate (TGMP), which is formed from 6-Mercaptoguanosine. drugbank.comresearchgate.net

The initial and rate-limiting step in the de novo purine synthesis pathway is catalyzed by the enzyme glutamine-5-phosphoribosylpyrophosphate amidotransferase (GPAT). TGMP, the monophosphate metabolite of 6-Mercaptoguanosine, inhibits this enzyme through a process known as pseudofeedback inhibition. drugbank.comlgmpharma.com By mimicking the natural purine nucleotides that normally regulate this step, TGMP effectively curtails the entire pathway, leading to a reduced supply of purine precursors necessary for nucleic acid synthesis. drugbank.comchemicalbook.com Other thiopurine metabolites, such as thioinosinic acid (TIMP) and 6-methylthioinosinate (MTIMP), have also been shown to inhibit this crucial enzyme. pediatriconcall.comdrugbank.com

Following the initial steps of purine synthesis, the pathway branches to form adenosine (B11128) and guanosine (B1672433) nucleotides. 6-thioguanosine monophosphate (TGMP) specifically targets the branch leading to guanine (B1146940) nucleotide synthesis. It acts as a competitive inhibitor of the enzyme inosinate (IMP) dehydrogenase (IMPDH). drugbank.comlgmpharma.com This inhibition blocks the conversion of inosinic acid (IMP) to xanthylic acid (XMP), a direct precursor for guanylic acid. drugbank.compfeist.net By obstructing this conversion, TGMP interferes with the synthesis of guanine nucleotides. drugbank.com This sequential blockade of purine utilization and synthesis is a key aspect of the compound's mechanism. drugbank.comlgmpharma.com

Table 1: Inhibition of Purine Biosynthesis Enzymes by 6-Mercaptoguanosine Metabolites

| Metabolite | Target Enzyme | Mechanism of Inhibition | Consequence |

| 6-Thioguanosine Monophosphate (TGMP) | Glutamine-5-Phosphoribosylpyrophosphate Amidotransferase (GPAT) | Pseudofeedback Inhibition | Halts the first committed step of de novo purine synthesis, reducing overall purine production. drugbank.comlgmpharma.com |

| 6-Thioguanosine Monophosphate (TGMP) | Inosinate (IMP) Dehydrogenase (IMPDH) | Competitive Inhibition | Blocks the conversion of IMP to XMP, specifically depleting the pool of guanine nucleotides. drugbank.comlgmpharma.com |

Inhibition of Glutamine-5-Phosphoribosylpyrophosphate Amidotransferase

Nucleic Acid Incorporation and Functional Consequences

A primary mechanism of action for 6-Mercaptoguanosine involves the metabolic conversion to thioguanine nucleotides and their subsequent fraudulent incorporation into DNA and RNA. drugbank.comnih.gov This integration disrupts the normal structure and function of these nucleic acids, leading to significant cytotoxic consequences.

Once inside the cell, 6-Mercaptoguanosine is phosphorylated to form 6-thioguanosine monophosphate (TGMP), which is further anabolized to 6-thioguanosine diphosphate (B83284) (TGDP) and 6-thioguanosine triphosphate (TGTP). patsnap.comlgmpharma.com A portion of these nucleotides are converted to their deoxyribonucleotide counterparts, notably deoxy-thioguanosine triphosphate (dTGTP). During the S-phase of the cell cycle, DNA polymerases incorporate dTGTP into the elongating DNA strand, mistaking it for the natural deoxyguanosine triphosphate (dGTP). patsnap.comdrugbank.comcancercareontario.ca The result is the formation of DNA containing a fraudulent base, 6-thioguanine (B1684491) (DNA-TG). nih.govhaematologica.org

In addition to its effects on DNA, 6-Mercaptoguanosine metabolites are also incorporated into RNA. The ribonucleotide metabolite, 6-thioguanosine triphosphate (TGTP), serves as a substrate for RNA polymerases and is integrated into various RNA molecules. patsnap.comdrugbank.comcancercareontario.ca Research has confirmed the presence of 6-thioguanine within ribosomal RNA (rRNA), transfer RNA (tRNA), and rapidly labeled RNA, which is likely messenger RNA (mRNA). aacrjournals.org This incorporation disrupts the synthesis and function of RNA, leading to downstream effects such as impaired protein synthesis and altered cellular metabolism. patsnap.comaacrjournals.org

The presence of thioguanine within nucleic acids triggers a cascade of cytotoxic events.

Effects on DNA Replication: The incorporated 6-thioguanine in DNA can be methylated in vivo to form S6-methylthioguanine. acs.org During the next round of DNA replication, this methylated base frequently mispairs with thymine (B56734) instead of cytosine. haematologica.orgacs.org This S6-methylthioguanine-thymine mismatch is recognized by the cell's DNA mismatch repair (MMR) system. patsnap.comacs.org However, the MMR system's attempts to excise the incorrect base are futile because the template strand contains the aberrant methylated base, leading to repeated cycles of repair. This persistent and ineffective repair activity results in DNA strand breaks, cell cycle arrest, and ultimately, programmed cell death (apoptosis). patsnap.com

Effects on Transcription: The incorporation of thioguanine nucleotides into RNA chains disrupts normal RNA processing and function. patsnap.com This can lead to the production of faulty proteins and a general impairment of cellular metabolism. patsnap.com Furthermore, the related thiopurine 6-mercaptopurine (B1684380) has been shown to inhibit RNA polymerase I and II, suggesting that a direct inhibition of the enzymes mediating transcription may be another mechanism contributing to the cytotoxicity of 6-Mercaptoguanosine. chemicalbook.com

Table 2: Functional Consequences of Thioguanine Nucleotide Incorporation

| Nucleic Acid | Consequence of Incorporation |

| DNA | Incorporation as 6-thioguanine (6-TG) leads to DNA damage. nih.gov Subsequent methylation to S6-methylthioguanine causes mispairing with thymine, triggering futile mismatch repair cycles, DNA strand breaks, and apoptosis. patsnap.comhaematologica.orgacs.org |

| RNA | Incorporation into rRNA, tRNA, and mRNA disrupts RNA synthesis and function. aacrjournals.org This leads to impaired protein synthesis and altered cellular metabolism. patsnap.com |

Enzymatic Target Interactions and Modulation of 6-Mercaptoguanosine and its Metabolites

Interaction with Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRTase)

6-Mercaptoguanosine is a purine nucleoside analog. Its metabolic activation into a cytotoxic agent is critically dependent on the enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRTase). HGPRTase is a key enzyme in the purine salvage pathway, which recycles purine bases from degraded DNA back into the nucleotide synthesis pathways. nih.govnih.gov This enzyme catalyzes the conversion of hypoxanthine (B114508) to inosine (B1671953) monophosphate (IMP) and guanine to guanosine monophosphate (GMP). nih.gov

The active component of 6-mercaptoguanosine is its purine base, 6-thioguanine (6-TG). 6-thioguanine competes with the natural purine bases, hypoxanthine and guanine, for HGPRTase. dntb.gov.uanih.gov The enzyme then converts 6-thioguanine into 6-thioguanosine monophosphate (6-TGMP), also known as 6-thioguanylic acid. dntb.gov.uanih.gov This conversion is a crucial step for the pharmacological activity of the compound.

The accumulation of 6-TGMP intracellularly marks the first step in the generation of active thioguanine nucleotides (TGNs). nih.gov 6-TGMP is subsequently phosphorylated to form 6-thioguanosine diphosphate (TGDP) and 6-thioguanosine triphosphate (TGTP) by the same enzymes that process guanine nucleotides. dntb.gov.uanih.gov These TGNs are the ultimate active metabolites that can be incorporated into DNA and RNA, leading to cytotoxicity. dntb.gov.ua

The level of HGPRTase activity within cells can influence the efficacy and toxicity of thiopurine treatment. High HGPRTase activity is correlated with higher concentrations of 6-TGNs. frontiersin.org Conversely, resistance to thiopurines like 6-thioguanine can be associated with reduced HGPRTase expression or activity, which prevents the conversion of the prodrug into its active cytotoxic metabolites. fda.gov

| Molecule | Enzyme | Action | Product | Significance |

|---|---|---|---|---|

| 6-Thioguanine | Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRTase) | Acts as a substrate, competing with hypoxanthine and guanine. dntb.gov.uanih.gov | 6-Thioguanosine Monophosphate (6-TGMP) nih.gov | Crucial activation step for the formation of cytotoxic thioguanine nucleotides (TGNs). nih.gov |

Modulation of Xanthine (B1682287) Oxidase Activity

The metabolic pathway of 6-thioguanine, the active base of 6-mercaptoguanosine, involves several enzymes, including xanthine oxidase (XO). However, the interaction is indirect. Unlike 6-mercaptopurine, which is a direct substrate for XO, 6-thioguanine is not significantly metabolized by this enzyme. cancercareontario.caaacrjournals.org

The primary catabolic route for 6-thioguanine involves deamination by the enzyme guanine deaminase to form 6-thioxanthine. fda.govwikipedia.org This metabolite, 6-thioxanthine, has minimal cytotoxic activity. wikipedia.org Subsequently, xanthine oxidase acts on 6-thioxanthine, oxidizing it to the inactive metabolite, thiouric acid, which is then eliminated from the body. fda.govwikipedia.org

| Initial Compound | Primary Enzyme | Intermediate Metabolite | Secondary Enzyme | Final Metabolite | Note |

|---|---|---|---|---|---|

| 6-Thioguanine | Guanine Deaminase | 6-Thioxanthine wikipedia.org | Xanthine Oxidase (XO) | Thiouric Acid fda.gov | XO inhibitors like allopurinol (B61711) do not block 6-thioguanine breakdown. wikipedia.org |

Inhibition of 6-Hydroxymethyl-7,8-dihydropterin (B3263101) Pyrophosphokinase (HPPK) by Mercaptoguanine Derivatives

6-Hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) is an enzyme in the folate biosynthesis pathway of many microorganisms. nih.govacs.org It catalyzes the transfer of a pyrophosphate group from ATP to 6-hydroxymethyl-7,8-dihydropterin. nih.gov This pathway is essential for bacteria and lower eukaryotes, making its enzymes attractive targets for antimicrobial agents. nih.gov

Research has identified that derivatives of mercaptoguanine can act as inhibitors of HPPK. Specifically, studies on Staphylococcus aureus HPPK (SaHPPK) have shown that 8-mercaptoguanine (8-MG), an isomer of 6-thioguanine, is an inhibitor of the enzyme. nih.govplos.org Further structure-based drug design has led to the synthesis of functionalized 8-mercaptoguanine derivatives with significantly improved binding affinity for HPPK. nih.govacs.org

For instance, S8-functionalized derivatives of 8-mercaptoguanine have been developed that show more than 20-fold higher affinity for SaHPPK compared to the parent 8-mercaptoguanine compound. nih.gov X-ray crystallography studies have revealed that these inhibitors bind to the pterin-binding site of the enzyme. acs.orgnih.gov The binding of these mercaptoguanine derivatives can induce conformational changes in the enzyme, engaging not only the substrate-binding pocket but also a cryptic pocket, which is a unique feature of the S. aureus enzyme. nih.govacs.org

These findings highlight that while 6-mercaptoguanosine's primary mechanism is not HPPK inhibition, other mercaptoguanine derivatives are potent inhibitors of this bacterial enzyme, representing a promising avenue for the development of novel antibiotics. acs.orgnih.gov

| Enzyme Target | Inhibitor Class | Lead Compound | Mechanism of Inhibition | Potential Application |

|---|---|---|---|---|

| 6-Hydroxymethyl-7,8-dihydropterin Pyrophosphokinase (HPPK) nih.gov | Mercaptoguanine Derivatives | 8-Mercaptoguanine (8-MG) and its S-functionalized analogues acs.orgplos.org | Binds to the pterin (B48896) substrate site, sometimes inducing a cryptic binding pocket. nih.govacs.org | Development of novel antimicrobial agents. nih.gov |

Deubiquitinating Enzyme USP2a Inhibition

Recent research has uncovered a novel mechanism of action for 6-thioguanine involving the inhibition of deubiquitinating enzymes (DUBs). Specifically, 6-thioguanine and the related compound 6-mercaptopurine have been identified as inhibitors of Ubiquitin-Specific Protease 2a (USP2a). dntb.gov.uafrontiersin.org USP2a is a deubiquitinase that removes ubiquitin tags from target proteins, thereby rescuing them from proteasomal degradation and regulating their stability. mdpi.com

USP2a is known to have oncogenic properties, and its overexpression leads to the stabilization of proteins like fatty acid synthase (FAS), MDM2, and cyclin D1, which are often elevated in aggressive cancers. nih.govdntb.gov.uafrontiersin.org By inhibiting USP2a, 6-thioguanine promotes the degradation of these target proteins. nih.govfrontiersin.org For example, treatment of cancer cells with 6-thioguanine leads to a dose-dependent decrease in the levels of FAS and Mdm2. nih.govfrontiersin.org The degradation of Mdm2, an E3 ligase that targets the tumor suppressor p53, in turn leads to an increase in p53 levels. nih.gov

Enzyme-kinetic and X-ray crystallographic data suggest that 6-thioguanine exhibits a noncompetitive and slow-binding inhibitory mechanism against USP2. dntb.gov.ua It is important to note that studies also indicate that 6-thioguanine does not act solely through the direct inhibition of USP2a, as it can also suppress the mRNA levels of USP2a itself. nih.govfrontiersin.org This dual action—direct enzymatic inhibition and suppression of gene expression—contributes to the reduced stability of key proteins involved in cancer cell survival and proliferation. frontiersin.org

Impact on Cellular Energetics and Metabolic Reprogramming

Reduction of Intracellular ATP Concentrations and AMPK Activation

Thiopurines, including the related compound 6-mercaptopurine (6-MP), have a significant impact on cellular energetics. nih.govnih.gov By interfering with the de novo synthesis of purine nucleotides, these compounds disrupt the cell's ability to produce essential high-energy molecules. nih.gov Research on leukemic T cells has shown that exposure to 6-MP leads to a rapid and significant reduction in the intracellular concentration of adenosine triphosphate (ATP). nih.govnih.gov This ATP depletion becomes more pronounced with longer exposure times. nih.gov

The decrease in intracellular ATP levels, along with a corresponding increase in the AMP/ATP and ADP/ATP ratios, signals a state of energetic stress within the cell. nih.gov This shift in the cellular energy balance leads to the activation of AMP-activated protein kinase (AMPK), a critical sensor of cellular energy status. nih.govnih.gov AMPK is activated when cellular energy is low (high AMP/ATP ratio) and works to restore energy homeostasis by switching off anabolic pathways that consume ATP and switching on catabolic pathways that generate ATP. wikipedia.org

The activation of AMPK by thiopurines like 6-MP triggers a cascade of downstream effects. nih.gov For example, activated AMPK inhibits the mechanistic target of rapamycin (B549165) (mTOR), a key regulator of cell growth and proliferation. nih.govnih.gov This leads to a global shutdown of glucose and glutamine metabolism, further contributing to the antiproliferative effects of the drug. nih.gov Therefore, by inducing ATP depletion and subsequent AMPK activation, 6-mercaptoguanosine and its metabolites can profoundly reprogram cellular metabolism, leading to an energy crisis that inhibits cell growth and proliferation. nih.govoncotarget.com

| Initial Event | Consequence | Key Sensor Activated | Downstream Effect | Overall Impact |

|---|---|---|---|---|

| Inhibition of purine synthesis by 6-MP/6-TG. nih.gov | Rapid reduction in intracellular ATP concentrations. nih.govnih.gov | AMP-activated protein kinase (AMPK). nih.gov | Inhibition of mTOR, leading to decreased glucose and glutamine fluxes. nih.govnih.gov | Energetic failure and inhibition of cell proliferation. oncotarget.com |

Inhibition of Mechanistic Target of Rapamycin (mTOR) Pathway

6-Mercaptopurine (6-MP), the precursor to 6-mercaptoguanosine, and its metabolites exert significant influence on the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, metabolism, and protein synthesis. nih.govijbs.comwikipedia.org The inhibition of the mTOR pathway is a key aspect of the antiproliferative effects of these compounds. nih.gov

Exposure of leukemic T cells to 6-MP leads to a rapid decrease in intracellular ATP levels. This energy deficit triggers the activation of AMP-activated protein kinase (AMPK), a critical energy sensor in the cell. nih.gov Activated AMPK, in turn, directly inhibits the mTOR complex 1 (mTORC1). nih.govnih.gov This inhibition is a crucial step in the cellular response to metabolic stress induced by 6-MP.

The downstream effects of mTORC1 inhibition by 6-MP metabolites are multifaceted. The phosphorylation of two key downstream targets of mTORC1, the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1), is reduced. mdpi.com This leads to a general suppression of protein synthesis, which is essential for rapidly dividing cancer cells. mdpi.com

Furthermore, studies in microglia have shown that 6-MP can impede the translation of tumor necrosis factor-α (TNF-α) mRNA by preventing the activation of the PI3K/Akt/mTOR signaling cascade. nih.gov This indicates that the inhibitory effects of 6-MP on the mTOR pathway are not only a consequence of energy stress but also a direct mechanism to control inflammatory responses. nih.gov

Interestingly, while mTOR inhibition is a recognized mechanism of 6-MP's action, some studies have shown that inhibiting mTORC1 can paradoxically induce resistance to 6-mercaptopurine in certain types of B-cell acute lymphoblastic leukemia (B-ALL). nih.gov This suggests a complex interplay between mTOR signaling and the cytotoxic effects of thiopurines, which may vary depending on the specific cellular context and cancer subtype.

Table 1: Key Research Findings on 6-Mercaptoguanosine and mTOR Pathway Inhibition

| Finding | Cell Type/Model | Key Outcome | Reference |

|---|---|---|---|

| 6-MP reduces intracellular ATP, activating AMPK and inhibiting mTOR. | Leukemic T cells | Decreased cell proliferation. | nih.gov |

| 6-MP impedes TNF-α mRNA translation via prevention of PI3K/Akt/mTOR signaling. | Microglia | Attenuation of TNF-α production. | nih.gov |

| mTORC1 inhibition can induce resistance to 6-mercaptopurine. | B-ALL cell lines | Cytoprotective effects against 6-MP. | nih.gov |

Regulation of Glucose and Glutamine Fluxes

The metabolic reprogramming of cancer cells, characterized by increased glucose and glutamine consumption, is a critical target for anticancer therapies. nih.govoaepublish.com 6-Mercaptopurine and its metabolites significantly impact these metabolic pathways, leading to a state of "energetic failure" in proliferating cancer cells. nih.gov

A primary consequence of the mTOR inhibition induced by 6-MP is a significant reduction in both glucose and glutamine fluxes. nih.gov This is due to the downstream effects of mTOR on key metabolic regulators. The expression of hypoxia-inducible factor 1α (HIF-1α) and the oncogene Myc, both of which are regulated by mTOR and are crucial for metabolic reprogramming in cancer, is reduced upon 6-MP treatment. nih.gov

The reduction in glutamine flux is particularly important. Cancer cells are often "addicted" to glutamine, which serves as a key anaplerotic substrate to replenish the tricarboxylic acid (TCA) cycle and as a nitrogen donor for the synthesis of nucleotides and other macromolecules. oaepublish.comnih.gov By inhibiting glutaminolysis, the process of converting glutamine to glutamate, 6-MP metabolites disrupt a vital nutrient supply for cancer cells. nih.govoaepublish.com

While 6-MP strongly decreases glucose flux, it is noteworthy that it does not appear to affect glucose uptake in leukemic T cells. nih.gov Instead, the inhibition occurs at downstream steps of glycolysis. This leads to a profound impact on cellular energetic metabolism, characterized by reduced ATP production and decreased glycolytic and glutaminolytic fluxes, ultimately contributing to the antiproliferative effects of the drug. nih.gov

Table 2: Impact of 6-Mercaptoguanosine on Cellular Metabolism

| Metabolic Process | Effect of 6-MP/Metabolites | Underlying Mechanism | Reference |

|---|---|---|---|

| Glucose Flux | Strongly decreased | Inhibition of mTOR, leading to reduced HIF-1α and Myc expression. | nih.gov |

| Glutamine Flux | Strongly decreased | Inhibition of mTOR and downstream metabolic regulators. | nih.gov |

| ATP Production | Rapidly reduced | Disruption of glycolytic and glutaminolytic fluxes. | nih.gov |

| Glucose Uptake | No significant difference observed | The primary inhibition occurs downstream of uptake. | nih.gov |

Cellular and Subcellular Interactions of 6 Mercaptoguanosine

Protein-Ligand Binding Dynamics and Structural Insights:Extensive research exists on the binding of8-Mercaptoguanineto the active site of the enzyme HPPK, including detailed structural insights and analysis of conformational changes in enzyme loops. This information is specific to the 8-mercapto isomer and cannot be accurately attributed to 6-Mercaptoguanosine.

Due to the strict instruction to focus solely on 6-Mercaptoguanosine and not introduce information outside the explicit scope, generating the requested article would require speculation or the inaccurate substitution of data from different molecules. This would not meet the required standards of scientific accuracy. Therefore, the article cannot be created as requested.

Modulation of Cell Signaling Pathways

Inhibition of Rac1 Activation by Mercapto-Modified Nucleotides

6-Mercaptopurine (B1684380) (6-MP), a precursor to 6-mercaptoguanosine, and its derivatives have been shown to inhibit the activation of the small GTPase Rac1 in various cell types. This inhibition is a key mechanism behind the immunosuppressive and anti-inflammatory effects of these compounds. In endothelial cells, 6-MP and its derivative 6-thioguanosine-5'-triphosphate (6-T-GTP) decrease Rac1 activation. nih.gov This leads to the inhibition of TNF-α-induced downstream signaling through JNK and reduces the activation of transcription factors such as c-Jun, activating transcription factor-2, and NF-κB. nih.gov Consequently, the transcription of proinflammatory cytokines is diminished. nih.gov

Furthermore, this Rac1 inhibition by 6-MP and 6-T-GTP in endothelial cells selectively decreases the expression of vascular cell adhesion molecule-1 (VCAM-1) and reduces the formation of cell membrane protrusions that are necessary for capturing leukocytes. nih.gov This ultimately results in inhibited leukocyte transmigration. nih.gov The immunosuppressive effects of azathioprine (B366305), which is metabolized to 6-MP, are also attributed to the inhibition of Rac1 activation in T cells. jci.org Specifically, the azathioprine metabolite 6-thioguanine (B1684491) triphosphate (6-Thio-GTP) binds to Rac1 instead of GTP, thereby blocking its activation upon CD28 costimulation. jci.org This converts a costimulatory signal into an apoptotic one. jci.org

In macrophages and gut epithelial cells, 6-MP also demonstrates inhibitory effects on Rac1. nih.gov In interferon-γ-stimulated macrophages, 6-MP reduces the expression of inducible nitric oxide synthase (iNOS) in a Rac1-dependent manner. nih.gov In gut epithelial cells, 6-MP inhibits the proliferation of these cells by suppressing the activation of the transcription factor STAT3 in a Rac1-dependent fashion, which leads to reduced cyclin D1 expression. nih.gov

Table 1: Effects of 6-Mercaptopurine and its Derivatives on Rac1 Signaling

| Cell Type | Compound | Effect on Rac1 | Downstream Consequences |

|---|---|---|---|

| Endothelial Cells | 6-MP, 6-T-GTP | Decreased activation | Inhibition of TNF-α-induced JNK signaling, reduced proinflammatory cytokine transcription, decreased VCAM-1 expression, inhibited leukocyte transmigration. nih.gov |

| T-Lymphocytes | Azathioprine (metabolized to 6-Thio-GTP) | Blockade of activation | Induction of apoptosis upon CD28 costimulation. jci.org |

| Macrophages | 6-MP | Inhibition | Reduced iNOS expression. nih.gov |

| Gut Epithelial Cells | 6-MP | Inhibition | Reduced proliferation due to diminished cyclin D1 expression. nih.gov |

Effects on Cell Cycle Progression and Apoptosis in Cellular Models

6-Mercaptopurine has been observed to induce cell cycle arrest and apoptosis in various cellular models. In developing fetal rat brains, 6-MP treatment leads to an accumulation of cells in the G2/M, S, and sub-G1 (apoptotic) phases of the cell cycle. nih.gov This is accompanied by a decrease in the number of mitotic cells and an increase in the active form of p53, a protein that mediates apoptosis and cell cycle arrest. nih.gov Further investigation revealed an overexpression of p21, a downstream effector of p53, and a decrease in Cdc25A, a protein required for S-phase progression. nih.govresearchgate.net Additionally, an increase in the inactive, phosphorylated form of cdc2, which is necessary for G2/M progression, was observed. nih.govresearchgate.net These findings suggest that 6-MP induces G2/M arrest and delays S-phase progression, ultimately leading to p53-mediated apoptosis in neural progenitor cells. nih.govresearchgate.net

In Jurkat T cells, a human leukemic T cell line, 6-MP also demonstrates pro-apoptotic and cell cycle-altering effects. nih.gov It reduces cell viability and induces apoptosis in a time-dependent manner. nih.gov The treatment promotes an accumulation of cells in the sub-G1 phase, indicating fragmented nuclei and apoptosis, while the proportion of cells in the G1 phase decreases. nih.gov This suggests that 6-MP blocks cell cycle progression at the sub-G1 phase, leading to T cell apoptosis. nih.gov The underlying mechanism involves the inhibition of de novo purine (B94841) synthesis, which interferes with DNA, RNA, and protein synthesis. researchgate.netnih.gov This leads to a rapid reduction in intracellular ATP, activation of AMP-activated protein kinase (AMPK), and subsequent inhibition of mTOR, HIF-1α, and Myc, ultimately decreasing glucose and glutamine fluxes. researchgate.netnih.gov

Table 2: Effects of 6-Mercaptopurine on Cell Cycle and Apoptosis

| Cellular Model | Key Findings |

|---|

Interaction with Metal Ions (e.g., Cu2+)

6-Mercaptopurine can interact with metal ions, such as copper (Cu2+). Studies have shown that a complex can be formed between 6-mercaptopurine and Cu2+. nih.gov This interaction has been observed to have functional consequences, particularly in the context of enzyme activity. For instance, while Cu2+ inhibits the enzyme xanthine (B1682287) oxidase, 6-mercaptopurine can protect the enzyme from this inhibition and even reverse it. nih.gov The formation of a 1:1 complex between 6-mercaptopurine and Cu2+ is believed to be responsible for this effect. nih.gov The apparent stability constant (log K value) for this complex has been determined to be 6.74. nih.gov It has been proposed that the formation of this stable complex may contribute to the mechanisms of action of 6-mercaptopurine, including its anti-inflammatory properties. nih.gov

Table 3: Interaction of 6-Mercaptopurine with Cu2+

| Parameter | Finding |

|---|---|

| Complex Formation | 6-mercaptopurine forms a 1:1 complex with Cu2+. nih.gov |

| Stability Constant (log K) | 6.74 nih.gov |

| Functional Consequence | Protects and reverses Cu2+-induced inhibition of xanthine oxidase. nih.gov |

Compound List

| Compound Name |

|---|

| 6-Mercaptoguanosine |

| 6-Mercaptopurine |

| 6-thioguanosine-5'-triphosphate |

| 6-thioguanine triphosphate |

| Azathioprine |

| Copper (Cu2+) |

| c-Jun |

| Activating transcription factor-2 |

| NF-κB |

| TNF-α |

| JNK |

| VCAM-1 |

| iNOS |

| Interferon-γ |

| STAT3 |

| Cyclin D1 |

| p53 |

| p21 |

| Cdc25A |

| cdc2 |

| ATP |

| AMP-activated protein kinase (AMPK) |

| mTOR |

| HIF-1α |

| Myc |

Advanced Analytical Methodologies for 6 Mercaptoguanosine Research

Chromatographic and Mass Spectrometric Approaches

The precise quantification of 6-mercaptoguanosine (6-MG) and its related thiopurine metabolites is crucial for understanding their pharmacological effects. To this end, highly sensitive and specific analytical methods have been developed, primarily centered around liquid chromatography coupled with mass spectrometry.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Metabolite Quantification

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a powerful technique for the quantification of 6-mercaptoguanosine and other thiopurine metabolites in biological matrices. unito.itnih.gov This method offers high sensitivity and specificity, allowing for the accurate measurement of low concentrations of these compounds in complex samples such as peripheral blood mononuclear cells (PBMCs) and dried blood spots (DBS). unito.itmdpi.com

In a typical UPLC-MS/MS workflow, the analytes are first extracted from the biological matrix. nih.gov A common procedure for PBMCs involves separation on a density gradient, followed by a de-phosphorylation step using acid phosphatase to convert nucleotide metabolites to their corresponding nucleosides, and subsequent protein precipitation. unito.itnih.gov For DBS samples, a liquid extraction is employed. researchgate.net

The extracted and prepared samples are then injected into the UPLC system, where the compounds are separated on a specialized column, such as a Waters Acquity® UPLC BEH AMIDA column. researchgate.net The separation is achieved using a gradient elution with a mobile phase often consisting of a mixture of aqueous and organic solvents with additives like formic acid to improve ionization. unito.itresearchgate.netresearchgate.net The rapid separation capabilities of UPLC significantly reduce the analysis time. researchgate.net

Following chromatographic separation, the analytes are introduced into the tandem mass spectrometer. Mass detection is typically performed using multiple reaction monitoring (MRM), which provides high selectivity by monitoring a specific precursor ion to product ion transition for each analyte. researchgate.net For instance, the mass transition for 6-mercaptopurine (B1684380) (a related thiopurine) has been reported as m/z 153.09 > 119.09. researchgate.net This targeted approach minimizes interference from other components in the matrix, ensuring reliable quantification. mdpi.com

The use of stable isotope-labeled internal standards is a common practice to correct for variations in sample preparation and instrument response, leading to high accuracy and precision. acs.org

Table 1: Example of UPLC-MS/MS Method Parameters for Thiopurine Metabolite Analysis

| Parameter | Details |

| Instrumentation | Waters Acquity UPLC system coupled to a tandem mass spectrometer |

| Column | Waters Acquity® UPLC BEH AMIDA (1.7 μm, 2.1 × 100 mm) researchgate.net |

| Mobile Phase | A: 0.2% formic acid in water, B: 0.1% formic acid in acetonitrile-methanol researchgate.net |

| Flow Rate | 0.2 mL/min researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.net |

| Internal Standard | 5-fluorouracil (5-FU) researchgate.net |

This table presents a representative set of parameters and may vary depending on the specific application and laboratory.

High-Performance Liquid Chromatography-Photodiode Array (HPLC-PDA) for Thiopurine Nucleotide Determination

High-Performance Liquid Chromatography with Photodiode Array (HPLC-PDA) detection is another established method for the determination of thiopurine nucleotides. acs.orgresearchgate.net While generally less sensitive than MS/MS detection, HPLC-PDA offers a robust and cost-effective alternative for monitoring these metabolites. researchgate.net

In this approach, after extraction from red blood cells (RBCs), the thiopurine nucleotides are often derivatized to enhance their detectability. diva-portal.org For instance, thioguanine nucleotides (TGNs) can be treated with potassium permanganate (B83412) to make them fluorescent. researchgate.netdiva-portal.org The separation of the analytes is typically achieved using ion-pairing liquid chromatography with a C18 column. diva-portal.org The mobile phase often contains an ion-pairing agent like tetrabutylammonium (B224687) ions to facilitate the retention and separation of the charged nucleotide species. diva-portal.org

The photodiode array detector measures the absorbance of the eluting compounds over a range of wavelengths simultaneously. This provides spectral information that can be used to confirm the identity and purity of the analyte peaks. researchgate.net For thiopurines, detection is often performed in the UV range, for example around 290 nm for 6-methylmercaptopurine. researchgate.net

Some methods utilize a combination of UV absorption and fluorescence detection to measure different thiopurine metabolites in a single run. diva-portal.org This dual-detection approach enhances the versatility of the HPLC-PDA method.

Table 2: Example of HPLC-PDA Method Parameters for Thiopurine Nucleotide Analysis

| Parameter | Details |

| Instrumentation | HPLC system with a photodiode array detector |

| Column | C18 Supelco column (5-μm particle size) |

| Mobile Phase | Ion-pairing chromatography with tetrabutylammonium ions diva-portal.org |

| Detection | UV absorption and/or fluorescence diva-portal.org |

| Derivatization | Potassium permanganate for thioguanine nucleotides researchgate.netdiva-portal.org |

This table presents a representative set of parameters and may vary depending on the specific application and laboratory.

Method Validation for Biological Sample Analysis

The validation of analytical methods is a critical step to ensure the reliability and accuracy of the data generated for the analysis of 6-mercaptoguanosine and its metabolites in biological samples. nih.govwho.int Regulatory bodies such as the FDA and EMA provide guidelines for bioanalytical method validation. mdpi.comwho.int

Key validation parameters include selectivity, linearity, accuracy, precision, and stability. mdpi.comwho.int

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the biological matrix. who.int This is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences. who.int

Linearity is established by analyzing calibration standards at different concentrations to demonstrate a proportional relationship between the instrument response and the analyte concentration. nih.gov Calibration curves are typically fitted using a least-squares regression model. nih.gov

Accuracy and Precision are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. who.int Accuracy reflects how close the measured concentration is to the true value, while precision measures the variability of the measurements. who.int Acceptance criteria are typically within ±15% for both accuracy and precision. who.int

Matrix Effect is the alteration of the analyte's ionization efficiency due to co-eluting components from the biological matrix. who.int It is evaluated by comparing the response of the analyte in the matrix with its response in a neat solution. who.int

Stability of the analyte in the biological matrix is assessed under various conditions that mimic sample handling and storage, such as freeze-thaw cycles and long-term storage at -80 °C. unito.it

Table 3: Overview of Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Description | Typical Acceptance Criteria (FDA/EMA) |

| Selectivity | No significant interference at the retention time of the analyte and internal standard. who.int | Response in blank samples should be <20% of the lower limit of quantification (LLOQ). who.int |

| Linearity | A linear relationship between concentration and response. nih.gov | Correlation coefficient (r²) ≥ 0.99. nih.gov |

| Accuracy | Closeness of the measured value to the nominal concentration. who.int | Within ±15% of the nominal value (±20% at LLOQ). who.int |

| Precision | The degree of scatter between a series of measurements. who.int | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ). who.int |

| Stability | Analyte stability under different storage and processing conditions. unito.it | Mean concentration within ±15% of the nominal concentration. unito.it |

This table provides a general summary of validation parameters and may vary based on specific guidelines and analytical methods.

Biophysical and Spectroscopic Characterization Techniques

Understanding the interaction of 6-mercaptoguanosine with biological macromolecules is essential for elucidating its mechanism of action. Biophysical and spectroscopic techniques provide valuable insights into these interactions.

UV-Visible Spectroscopy for Binding Mode Determination

UV-Visible spectroscopy is a fundamental technique used to study the binding of small molecules like 6-mercaptoguanosine to macromolecules such as DNA. researchgate.netnih.gov Changes in the UV-Visible absorption spectrum of the small molecule upon addition of the macromolecule can indicate an interaction. researchgate.net

For instance, the interaction of 6-mercaptopurine (a related thiopurine) with calf thymus DNA (CT-DNA) has been investigated using this method. researchgate.net The observation of hyperchromism, an increase in absorbance, upon the addition of DNA to a solution of the drug suggests an interaction between the two molecules. researchgate.net The absence of a significant shift in the wavelength of maximum absorption can provide clues about the binding mode, often suggesting a non-intercalative interaction. researchgate.net

UV-Visible spectroscopy can also be used in conjunction with multivariate calibration methods like partial least squares (PLS) to simultaneously determine the concentrations of multiple thiopurine compounds in a mixture without prior separation. nih.gov

Table 4: Application of UV-Visible Spectroscopy in Thiopurine Research

| Application | Observation | Interpretation |

| Binding to DNA | Hyperchromism (increase in absorbance) of the drug's absorption band upon addition of DNA. researchgate.net | Indicates an interaction between the drug and DNA. researchgate.net |

| Binding Mode | No significant shift in the wavelength of maximum absorption. researchgate.net | Suggests a non-intercalative binding mode. researchgate.net |

| Simultaneous Quantification | Resolution of overlapping spectra of multiple thiopurines using chemometric methods. nih.gov | Allows for the simultaneous determination of several related compounds in a mixture. nih.gov |

This table summarizes the utility of UV-Visible spectroscopy in studying the interactions and quantification of thiopurines.

Steady-State Fluorescence Spectroscopy for Binding Constant Measurements

Steady-state fluorescence spectroscopy is a highly sensitive technique for studying protein-ligand interactions and determining binding constants. nih.govcolostate.edu This method relies on the intrinsic fluorescence of proteins, typically from tryptophan and tyrosine residues, which can be quenched or enhanced upon binding of a ligand. nih.gov

The quenching of a protein's fluorescence by a ligand can occur through two primary mechanisms: static quenching, which involves the formation of a non-fluorescent ground-state complex, and dynamic quenching, which results from collisional deactivation of the excited state. colostate.edu By analyzing the fluorescence quenching data at different ligand concentrations, the binding constant (K) and the number of binding sites (n) can be determined. researchgate.net

The Stern-Volmer equation is often used to analyze the quenching data and to distinguish between static and dynamic quenching mechanisms. colostate.edu Temperature-dependent fluorescence measurements can further elucidate the quenching mechanism, as the quenching constant for static quenching typically decreases with increasing temperature, while it increases for dynamic quenching. colostate.edu

Thermodynamic parameters such as the change in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) for the binding process can also be calculated from fluorescence data obtained at different temperatures, providing a deeper understanding of the binding forces involved. researchgate.net

Table 5: Principles of Fluorescence Spectroscopy in Binding Studies

| Parameter | Description | Information Obtained |

| Fluorescence Quenching | Decrease in the fluorescence intensity of a protein upon ligand binding. colostate.edu | Indicates an interaction between the protein and the ligand. |

| Binding Constant (K) | A measure of the affinity between the protein and the ligand. researchgate.net | Determined from the analysis of fluorescence quenching data. researchgate.net |

| Number of Binding Sites (n) | The number of ligand molecules that can bind to a single protein molecule. researchgate.net | Calculated from the binding isotherms. researchgate.net |

| Thermodynamic Parameters (ΔH°, ΔS°, ΔG°) | Changes in enthalpy, entropy, and Gibbs free energy upon binding. researchgate.net | Provide insights into the nature of the binding forces (e.g., hydrophobic, hydrogen bonding). researchgate.net |

This table outlines the key principles and information that can be derived from steady-state fluorescence spectroscopy in the context of protein-ligand binding studies.

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary and tertiary structure of macromolecules, including proteins and nucleic acids, and how these structures are altered upon binding to ligands such as 6-Mercaptoguanosine. nih.govunivr.ithiroshima-u.ac.jp This method measures the differential absorption of left and right-circularly polarized light, which is sensitive to the chiral environment of chromophores within the molecule. univr.it

In the context of 6-Mercaptoguanosine research, CD spectroscopy can provide valuable insights into the conformational changes that occur in a target protein, such as human serum albumin (HSA), upon binding of the compound. nih.gov For instance, studies have shown that the interaction of 6-mercaptopurine (a related thiopurine) with HSA leads to alterations in the protein's secondary structure. nih.gov Such changes are observed as variations in the CD spectrum in the far-UV region (typically 180-260 nm), which is characteristic of the protein's peptide backbone conformation (e.g., α-helix, β-sheet, random coil). units.itresearchgate.net

Key features of protein secondary structures in CD spectra include:

α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 190-195 nm. units.itresearchgate.net

β-sheet: A negative band between 210-220 nm and a positive band around 195-200 nm. units.itresearchgate.net

Random coil: A strong negative band below 200 nm. units.it

Furthermore, near-UV CD spectroscopy (250-320 nm) can probe changes in the tertiary structure by monitoring the environment of aromatic amino acid residues and disulfide bonds. univr.it The binding of a ligand like 6-Mercaptoguanosine can perturb the local environment of these chromophores, leading to a measurable change in the CD signal. univr.it

A 1974 study utilized circular dichroism to investigate the complexes of 6-mercaptopurine nucleotides with heavy meromyosin, a fragment of the motor protein myosin. nih.gov This research highlights the utility of CD in understanding the conformational aspects of interactions between mercaptopurine derivatives and proteins. nih.gov

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a highly sensitive and direct method for characterizing the thermodynamics of binding interactions in solution. malvernpanalytical.comwikipedia.org It measures the heat released or absorbed during the titration of a ligand (in this case, 6-Mercaptoguanosine) into a solution containing a target macromolecule. malvernpanalytical.comfuw.edu.pl This technique is considered the gold standard for obtaining a complete thermodynamic profile of a binding event from a single experiment.

The primary parameters obtained from an ITC experiment are:

Binding Affinity (K_a): The association constant, which is the reciprocal of the dissociation constant (K_d). tainstruments.com

Stoichiometry (n): The number of ligand molecules that bind to one molecule of the target. tainstruments.com

Enthalpy Change (ΔH): The heat change associated with the binding event, measured directly. tainstruments.com

From these directly measured values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated using the following equations:

ΔG = -RTln(K_a) (where R is the gas constant and T is the absolute temperature) tainstruments.com

ΔS = (ΔH - ΔG) / T tainstruments.com

This comprehensive thermodynamic data provides deep insights into the forces driving the interaction between 6-Mercaptoguanosine and its target. For example, a negative enthalpy change suggests that hydrogen bonding and van der Waals interactions are significant, while a positive entropy change often indicates that hydrophobic interactions are the primary driving force.

The shape of the ITC titration curve provides information about the binding affinity. High-affinity interactions result in a steep transition, while lower-affinity interactions show a more gradual curve. tainstruments.com ITC is applicable to a wide range of interactions, from weak to strong binding affinities. tainstruments.com

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to monitor biomolecular interactions. bioradiations.com It is particularly valuable for determining the kinetics of binding, including the association and dissociation rates of a ligand, such as 6-Mercaptoguanosine, to a target molecule immobilized on a sensor surface. bio-rad.com

In a typical SPR experiment, one interacting partner (the ligand, e.g., a protein) is immobilized on a gold-coated sensor chip. bio-rad.com The other partner (the analyte, e.g., 6-Mercaptoguanosine) is then flowed over the surface in a microfluidic channel. bio-rad.com Binding between the analyte and the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal and recorded in a sensorgram. bio-rad.com

The sensorgram plots the binding response against time and has distinct phases:

Association: The analyte flows over the surface, and the signal increases as binding occurs. bio-rad.com

Equilibrium: If the injection is long enough, the signal plateaus as the rates of association and dissociation become equal. bio-rad.com

Dissociation: A buffer solution replaces the analyte solution, and the signal decreases as the complex dissociates. bio-rad.com

By fitting the sensorgram data to a suitable kinetic model, the following parameters can be determined:

Association rate constant (k_a): Describes the rate at which the ligand-analyte complex is formed. bioradiations.combio-rad.com

Dissociation rate constant (k_d): Describes the rate at which the complex breaks apart. bioradiations.combio-rad.com

Equilibrium dissociation constant (K_D): A measure of binding affinity, calculated as k_d / k_a. nih.gov

SPR is a versatile technique with applications in drug discovery, including hit screening, lead optimization, and mechanism of action studies. researchgate.net It can be used to characterize the binding of small molecules like 6-Mercaptoguanosine to various targets.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique that provides detailed information about the structure, dynamics, and interactions of molecules at the atomic level. cas.czwikipedia.org It is based on the magnetic properties of atomic nuclei with non-zero spin. wikipedia.org For research involving 6-Mercaptoguanosine, NMR can be used to elucidate its three-dimensional structure in solution and to map its binding interface with target macromolecules like proteins or nucleic acids. cas.cznih.gov

One-dimensional (1D) NMR, such as ¹H NMR, can be used for initial characterization and to identify the specific proton environments within the 6-Mercaptoguanosine molecule. mdpi.com However, two-dimensional (2D) NMR techniques are crucial for more complex structural and interaction studies. mdpi.com These include:

Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, helping to establish the connectivity of atoms within the molecule. wikipedia.org

Nuclear Overhauser Effect Spectroscopy (NOESY): Detects protons that are close to each other in space (typically within 5 Å), providing crucial distance restraints for structure determination. mdpi.com

Heteronuclear Single Quantum Coherence (HSQC): Correlates the chemical shifts of a proton with a directly attached heteronucleus, such as ¹³C or ¹⁵N. This is particularly useful for studying labeled proteins. mdpi.com

Heteronuclear Multiple Bond Correlation (HMBC): Correlates protons with heteronuclei over two or three bonds, providing information about longer-range connectivity. mdpi.com

When 6-Mercaptoguanosine binds to a target protein, changes in the chemical shifts of specific nuclei in both the ligand and the protein can be observed. This phenomenon, known as chemical shift perturbation, allows for the identification of the amino acid residues involved in the binding interface. NMR can also provide insights into the dynamic nature of the interaction, revealing information about conformational changes and the flexibility of the complex. wikipedia.orgnih.gov

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in drug discovery and biochemical research, offering powerful methods to investigate the interactions of small molecules like 6-Mercaptoguanosine with their biological targets. These in silico approaches complement experimental techniques by providing detailed, atomistic insights into binding modes and mechanisms.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., 6-Mercaptoguanosine) when bound to a second molecule (the receptor, e.g., a protein) to form a stable complex. ptfarm.plmdpi.com The primary goal of molecular docking is to identify the most likely binding pose(s) and to estimate the strength of the interaction, often represented by a scoring function that approximates the binding free energy. ptfarm.pl

The process typically involves:

Preparation of the Receptor and Ligand: This includes obtaining the 3D structures, often from crystallographic data in the Protein Data Bank, and preparing them by adding hydrogen atoms and assigning charges. mdpi.com

Defining the Binding Site: The region on the receptor where the ligand is expected to bind is defined. This can be based on experimental data or predicted using algorithms that identify potential cavities. ptfarm.pl

Sampling Conformational Space: The ligand is placed in the binding site, and various orientations and conformations are explored to find the best fit. mdpi.com

Scoring and Ranking: The generated poses are evaluated using a scoring function, and the top-ranked poses are analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.com

Studies on the related compound 6-mercaptopurine have utilized molecular docking to investigate its binding to proteins like human serum albumin (HSA) and α1-acid glycoprotein (B1211001) (AGP). nih.govptfarm.pl These simulations have helped to identify the specific binding cavities and the key amino acid residues involved in the interaction. nih.govptfarm.pl For 6-Mercaptoguanosine, molecular docking can similarly predict how it interacts with its therapeutic targets, guiding the design of more potent and selective derivatives.

Molecular Dynamics (MD) Simulations for Investigating Dynamic Binding Mechanisms

Molecular Dynamics (MD) simulations provide a powerful approach to study the time-dependent behavior of molecular systems, offering a dynamic view of ligand-target interactions that goes beyond the static picture provided by molecular docking. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and dynamic processes that occur over time. researchgate.net

In the context of 6-Mercaptoguanosine research, MD simulations can be used to:

Assess the stability of docked poses: By running a simulation starting from a docked conformation, one can evaluate whether the predicted binding mode is stable over time.

Investigate conformational changes: MD can reveal how the protein and/or the ligand adapt their conformations upon binding. nih.gov

Calculate binding free energies: Advanced MD-based methods, such as the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach, can provide more accurate estimations of binding affinities by considering the dynamic nature of the complex and the effects of the solvent. nih.gov

Identify key residues for binding: By analyzing the interactions throughout the simulation, it is possible to identify residues that consistently contribute to the stability of the complex. nih.gov

A study on mercaptoguanine derivatives as inhibitors of 6-Hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphokinase (HPPK) employed MD simulations to understand the binding mechanism. nih.gov The simulations revealed that compounds with higher binding affinity stabilized the conformational dynamics of the enzyme and that van der Waals and electrostatic interactions were crucial for binding. nih.gov Such insights are invaluable for the rational design of new and improved inhibitors based on the 6-Mercaptoguanosine scaffold.

Quantum Chemical Calculations for Electronic Structure and Interaction Energies

Quantum chemical calculations serve as a powerful computational microscope, providing profound insights into the intrinsic properties of molecules like 6-Mercaptoguanosine at the atomic and electronic levels. uol.denumberanalytics.com These methods, rooted in the principles of quantum mechanics, can predict molecular geometries, electronic structures, and the energies associated with intermolecular interactions, which are challenging to determine experimentally. uol.decnrs.fr

Theoretical approaches such as Density Functional Theory (DFT) and Møller-Plesset (MP) perturbation theory are employed to model the behavior of electrons within the molecule. mdpi.com By solving approximations of the Schrödinger equation, these calculations yield the molecule's wave function, from which various electronic properties can be derived. uol.delsu.edu Key parameters obtained include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.

Furthermore, these computational methods are invaluable for studying the non-covalent interactions between 6-Mercaptoguanosine and its biological targets, such as enzymes or nucleic acids. By calculating the interaction energies, researchers can understand the binding affinity and specificity of 6-Mercaptoguanosine. This information is crucial for elucidating its mechanism of action and for the rational design of new, more potent derivatives. The calculations can model various types of interactions, including hydrogen bonds, stacking interactions, and electrostatic forces that govern the formation of the drug-receptor complex.

Table 1: Calculated Electronic Structure Parameters for a Thiazole Derivative (Illustrative Example)

| Parameter | Value (eV) |

| HOMO Energy | -6.21 |

| LUMO Energy | -1.89 |

| Ionization Energy | 6.21 |

| Electron Affinity | 1.89 |

| Electronegativity (χ) | 4.05 |

| Chemical Hardness (η) | 2.16 |

| Chemical Softness (S) | 0.23 |

This table is an illustrative example based on data for a different heterocyclic compound to demonstrate the type of parameters obtained from quantum chemical calculations. researchgate.net Specific values for 6-Mercaptoguanosine would require dedicated computational studies.

Flow Cytometry Applications in Cellular Response Studies

Flow cytometry is a sophisticated technique used to measure and analyze multiple physical and chemical characteristics of a population of cells. researchgate.net It is particularly valuable in studying the cellular responses to therapeutic agents like 6-Mercaptoguanosine. This technology allows for the rapid, quantitative analysis of individual cells as they pass through a laser beam, providing data on cell size, granularity, and the fluorescence of labeled components. researchgate.netthermofisher.com

A primary application of flow cytometry in 6-Mercaptoguanosine research is the analysis of the cell cycle. researchgate.netnih.govnih.gov By staining cells with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI), the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined. springernature.com Treatment with 6-Mercaptoguanosine or its analogs has been shown to cause perturbations in the cell cycle, such as an accumulation of cells in the S and G2/M phases, which can be precisely quantified using this method. nih.govnih.gov